CTGF Induction vs. Angiotensin-(1-7)
In a direct comparison using human cardiac fibroblasts (HCF), AR234960 treatment robustly increased CTGF expression, while the endogenous peptide agonist Angiotensin-(1-7) failed to elicit any CTGF response under identical experimental conditions (10 µM concentration) [1].
| Evidence Dimension | CTGF protein/mRNA expression |
|---|---|
| Target Compound Data | Significant increase (>3 fold protein, >2.5 fold mRNA vs. untreated control) |
| Comparator Or Baseline | Angiotensin-(1-7) (10 µM): No significant change vs. untreated control |
| Quantified Difference | Target induces >3-fold increase; comparator induces 0-fold (no activity detected) |
| Conditions | Adult human cardiac fibroblasts, 10 µM concentration, 24-48h treatment |
Why This Matters
This demonstrates AR234960's unique functional selectivity, enabling researchers to specifically study the MAS-CTGF-collagen pathway without confounding effects from the primary endogenous ligand.
- [1] Pandey A, Li Z, Gautam M, Zhang T, Dang H, Chen R, Liaw C, Tran TA, Boatman PD, Connolly DT, Adams JW. (2017) Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts. PLoS ONE 12(12): e0190217. (Fig 2A and S2 Fig) View Source
